molecular formula C6H7ClN2 B1366897 5-Chloro-6-methylpyridin-2-amine CAS No. 36936-23-9

5-Chloro-6-methylpyridin-2-amine

Cat. No. B1366897
CAS RN: 36936-23-9
M. Wt: 142.58 g/mol
InChI Key: SHIKRPPKGCWKJO-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridin-2-amine is a chemical compound that serves as a key intermediate for lumacaftor . Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis .


Synthesis Analysis

The synthesis of 5-Chloro-6-methylpyridin-2-amine is achieved through a four-step sequence, starting from 2-amino-6-chloropyridine . The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . This method is considered safe and efficient, and it avoids the utilization of peroxide .


Chemical Reactions Analysis

5-Chloro-6-methylpyridin-2-amine can be synthesized through a Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry to synthesize various organic compounds .


Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of 5-Chloro-6-methylpyridin-2-amine is 142.58 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

Synthesis of Organic Compounds

5-Chloro-6-methylpyridin-2-amine serves as a key intermediate in the synthesis of various organic compounds. Studies demonstrate its utility in producing Schiff bases, which have applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, tubercular drugs, and plant growth regulators (Gangadasu, Raju, & Rao, 2002). Additionally, it is used in the preparation of aroylthioureas, exhibiting fungicidal and plant growth regulative activity (Liu, 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-Chloro-6-methylpyridin-2-amine have been synthesized for potential cardiovascular benefits. For instance, compounds like 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide have shown significant positive inotropic potency in cardiac applications (Klauschenz et al., 1994).

Chemical Reactions and Catalysis

This compound is also pivotal in various chemical reactions and catalysis processes. For example, it is involved in the Pummerer rearrangement, leading to the formation of unique aminals (Rakhit, Georges, & Bagli, 1979). Additionally, it plays a role in chemoselective amination processes, which are crucial in organic synthesis (Ji, Li, & Bunnelle, 2003).

Agricultural Chemistry

In agricultural chemistry, 5-Chloro-6-methylpyridin-2-amine is utilized in the synthesis of compounds with herbicidal properties. An example includes the preparation of pyridyl phenylureas, which are of interest due to their potential agricultural applications (Setliff, Rankin, & Milstead, 1989).

Safety And Hazards

The safety data sheet of 5-Chloro-6-methylpyridin-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

The synthesis of 5-Chloro-6-methylpyridin-2-amine is a crucial step in the production of lumacaftor, a drug used for the treatment of cystic fibrosis . Improvements in the synthesis process, such as the one described by Zhang et al., can lead to safer and more efficient production methods . This could have significant implications for the treatment of cystic fibrosis in the future.

properties

IUPAC Name

5-chloro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIKRPPKGCWKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482438
Record name 5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methylpyridin-2-amine

CAS RN

36936-23-9
Record name 5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-6-methylpyridine (10.80 g, 100.0 mmol) in dry DMF (50 mL) was added dropwise a solution of NCS (13.35 g, 100.0 mmol) in dry DMF (60 mL) at 0° C. over 20 min. The resulting brown yellow solution was stirred at 0° C. for 1 h, and at room temperature for 3 h, then poured into ice-water (about 300 mL). The resulting mixture was extracted with EtOAc (4×100 mL). The extracts were combined, washed with brine (6×50 mL), dried (MgSO4), and rota-evaporated. To the residual viscous black oil was added hexane (200 mL) and it was heated to boiling with stirring. The hot hexane solution was decanted carefully, concentrated to about 60 ml, then allowed to stand at room temperature overnight. The resulting crystals were filtered and dried at room temperature in vacuo, giving 6.06 g (42%) of 45 as orange-colored long needles, mp 74°-5° C. (lit. 73°-4° C., Cress et al., J. Org. Chem. 93-6 (1976)). 1H NMR (CDCl3) δ2.439 (s, 3H), 4.376 (bs, 2H), 6.302 (d, 1H, J=8.5), 7.340 (d, 1H, J=8.5).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
42%

Synthesis routes and methods II

Procedure details

A solution of 6-methylpyridin-2-amine (10.80 g, 100 mmol) in 50 mL of dry DMF was added a solution of NCS (13.4 g, 100 mmol) in 60 mL of dry DMF dropwise at 0° C. over 20 min. The resulting brown yellow solution was stirred at 0° C. for 1 hour, and at room temperature for 3 hours, then poured to 300 mL of ice-water. The resulting mixture was extracted with EtOAc, washed with water and brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified via column chromatograph to afford 5-chloro-6-methylpyridin-2-amine.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the manner described above in Example BBM-001-065, 2-amino-6-picoline, Acros Organics (1.08 g, 0.01 mol) is treated with N-chlorosuccinimide to give 2-amino-5-chloro-6-methylpyridine as a light-yellow solid (MP 73-74° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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